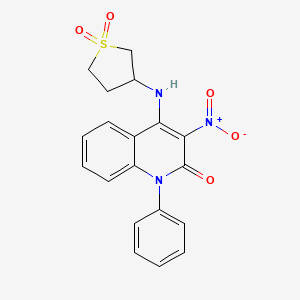
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Nitroquinoline Derivatives
Research in the field of organic chemistry has led to the synthesis of various nitroquinoline derivatives, focusing on their potential for biomedical applications. For example, studies have explored the synthesis of 4-aminoquinolines through copper-catalyzed reactions, highlighting their potential use in developing antimalarial medications (Oh, Kim, & Park, 2017). Furthermore, the creation of phosphoramidate derivatives of nitroquinoline for biological interest has been investigated, revealing their antimicrobial and antioxidant activities (Reddy et al., 2015).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of nitroquinoline derivatives. Compounds such as 2-methylquinoline have been hydrogenated to their tetrahydroquinoline counterparts, showing promise in biological applications due to their conversion efficiencies and selectivity (Watanabe et al., 1984). Additionally, the synthesis of quinazolin derivatives has been explored, with findings indicating their potential as effective antioxidants, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).
Electrochemical and Fluorescence Studies
The electrochemical properties and fluorescence of nitroquinoline derivatives have also been subjects of interest. For instance, research has demonstrated the use of nitroquinoline compounds in molecular electronic devices, showcasing negative differential resistance and significant on-off peak-to-valley ratios, highlighting their potential in electronic applications (Chen, Reed, Rawlett, & Tour, 1999). Furthermore, the fluorescence properties of some nitroquinoline derivatives have been studied, evaluating their potential use as molecular fluorescent probes (Motyka et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-19-18(22(24)25)17(20-13-10-11-28(26,27)12-13)15-8-4-5-9-16(15)21(19)14-6-2-1-3-7-14/h1-9,13,20H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHEQFNVBRKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

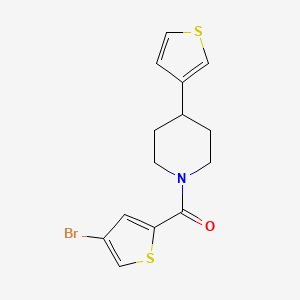
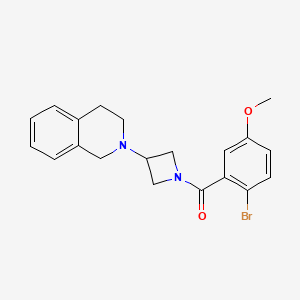
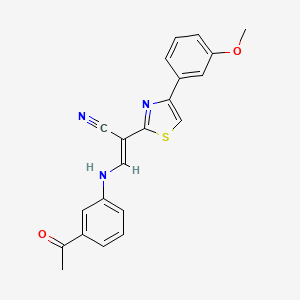
![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)
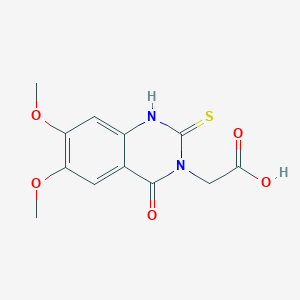
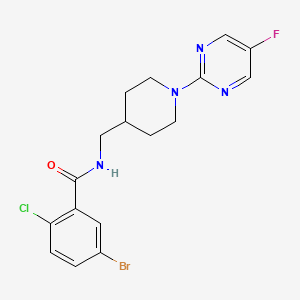
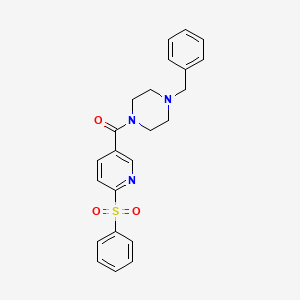
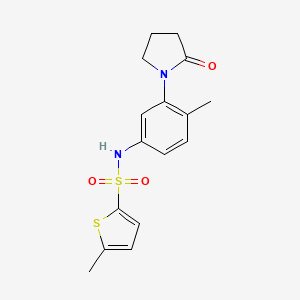
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)
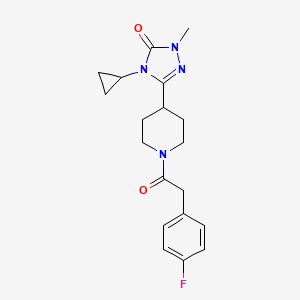
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)
![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)